tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C14H20N2O2. It belongs to the class of heterocyclic organic compounds and is often used in experimental and research settings .
Preparation Methods
The synthesis of tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with piperazine and tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets and altering their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate include:
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core structure but differ in their substituents.
Piperazine derivatives: Compounds with modifications on the piperazine ring.
Carbamic acid esters: Similar esters with different alkyl or aryl groups.
Properties
CAS No. |
444620-71-7 |
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Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-6,19H,7-13H2,1-3H3 |
InChI Key |
VZTIJDATARWPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2CCNC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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